3-Bromo-5-methyl-4-nitropyridine
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Overview
Description
3-Bromo-5-methyl-4-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position, a methyl group at the fifth position, and a nitro group at the fourth position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 3-bromo-5-methyl-4-nitropyridine belongs, are known to interact with various biological targets .
Mode of Action
Nitropyridines, in general, are known to undergo reactions with n2o5 in an organic solvent, resulting in the formation of the n-nitropyridinium ion .
Biochemical Pathways
Nitropyridines are known to be involved in various chemical reactions, suggesting that they may interact with multiple biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction, a common reaction involving organoboron reagents like this compound, is known to be influenced by the reaction conditions . The reaction is generally environmentally benign and tolerant to various functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-methyl-4-nitropyridine can be synthesized through several methods. One common method involves the bromination of 5-methyl-4-nitropyridine. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .
Another method involves the nitration of 3-bromo-5-methylpyridine. This process uses a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the fourth position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and nitration reactions. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methyl-4-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of 3-substituted-5-methyl-4-nitropyridine derivatives.
Reduction: Formation of 3-bromo-5-methyl-4-aminopyridine.
Oxidation: Formation of 3-bromo-5-carboxy-4-nitropyridine.
Scientific Research Applications
3-Bromo-5-methyl-4-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
3-Bromo-5-methyl-4-nitropyridine can be compared with other similar compounds such as:
3-Bromo-4-methyl-5-nitropyridine: Similar structure but with different positions of the nitro and methyl groups.
5-Bromo-2-methyl-3-nitropyridine: Similar structure but with different positions of the bromine and nitro groups.
3-Bromo-6-methyl-4-nitropyridine: Similar structure but with different positions of the methyl group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different positions of the substituents on the pyridine ring .
Properties
IUPAC Name |
3-bromo-5-methyl-4-nitropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-8-3-5(7)6(4)9(10)11/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHYGUUDVQBULL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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